9-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
The compound 9-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic molecule that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common approach is the condensation of 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline with 1,8-dioxoacridine under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or Brønsted acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Purification: Using techniques like recrystallization or chromatography to isolate the compound.
Quality Control: Employing analytical methods such as , , and to verify the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
9-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using or in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives , while reduction may produce tetrahydroacridine derivatives .
Scientific Research Applications
9-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an and agent.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of and .
Mechanism of Action
The mechanism of action of 9-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with or .
Anticancer Activity: It may induce in cancer cells by activating or inhibiting .
Comparison with Similar Compounds
Similar Compounds
- 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline
- 1,8-Dioxoacridine
- Tetrahydroacridine derivatives
Uniqueness
9-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of tetrahydroquinoline and acridine
Properties
Molecular Formula |
C26H32N2O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
9-(1,2,2,4-tetramethyl-3,4-dihydroquinolin-6-yl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C26H32N2O2/c1-15-14-26(2,3)28(4)20-12-11-16(13-17(15)20)23-24-18(7-5-9-21(24)29)27-19-8-6-10-22(30)25(19)23/h11-13,15,23,27H,5-10,14H2,1-4H3 |
InChI Key |
QYUYTEDAGRFWEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C3C4=C(CCCC4=O)NC5=C3C(=O)CCC5)C)(C)C |
Origin of Product |
United States |
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